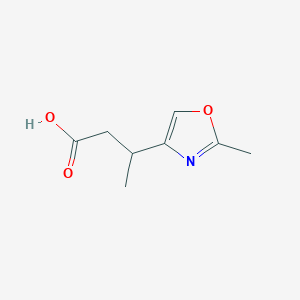
3-(2-Methyloxazol-4-yl)butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Methyloxazol-4-yl)butanoic acid is a chemical compound that belongs to the oxazole family Oxazoles are heterocyclic compounds containing an oxygen and nitrogen atom in a five-membered ring This particular compound is characterized by a butanoic acid chain attached to the oxazole ring, which includes a methyl group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methyloxazol-4-yl)butanoic acid can be achieved through several synthetic routes. One common method involves the reaction of 2-bromoacetylbenzenesulfonamide with an excess of acetamide . This reaction typically requires specific conditions such as controlled temperature and the presence of a suitable solvent to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
3-(2-Methyloxazol-4-yl)butanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.
Substitution: The oxazole ring can undergo substitution reactions, where specific atoms or groups are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxazole derivatives, while substitution reactions can produce a variety of substituted oxazole compounds.
Scientific Research Applications
3-(2-Methyloxazol-4-yl)butanoic acid has several scientific research applications, including:
Chemistry: The compound is used as an intermediate in the synthesis of other complex molecules and as a reagent in various chemical reactions.
Industry: It is used in the development of new materials and as a building block for the synthesis of industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(2-Methyloxazol-4-yl)butanoic acid involves its interaction with specific molecular targets and pathways. For example, as a monoamine oxidase inhibitor, the compound binds to the active site of the enzyme, preventing the breakdown of neurotransmitters like dopamine . This inhibition can lead to increased levels of these neurotransmitters, which may have therapeutic effects in conditions such as Parkinson’s disease.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-(2-Methyloxazol-4-yl)butanoic acid include other oxazole derivatives such as:
Uniqueness
What sets this compound apart from other similar compounds is its specific structure, which includes a butanoic acid chain and a methyl group at the 2-position of the oxazole ring. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C8H11NO3 |
|---|---|
Molecular Weight |
169.18 g/mol |
IUPAC Name |
3-(2-methyl-1,3-oxazol-4-yl)butanoic acid |
InChI |
InChI=1S/C8H11NO3/c1-5(3-8(10)11)7-4-12-6(2)9-7/h4-5H,3H2,1-2H3,(H,10,11) |
InChI Key |
KDLPMIJCAOACMJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CO1)C(C)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1R,2S)-2-([1,1'-Biphenyl]-4-yl)cyclopropan-1-amine hydrochloride](/img/structure/B13347492.png)
![(1S,4S)-2-(2'-(Diphenylphosphaneyl)-[1,1'-biphenyl]-2-yl)-4-phenyl-4,5-dihydrooxazole](/img/structure/B13347496.png)
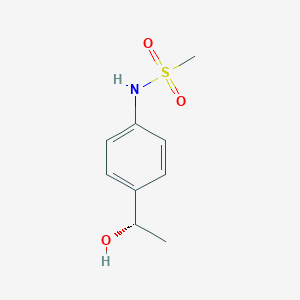
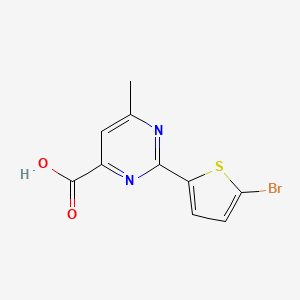
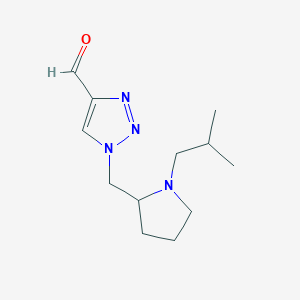
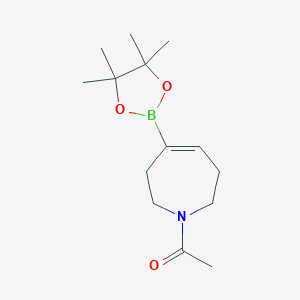
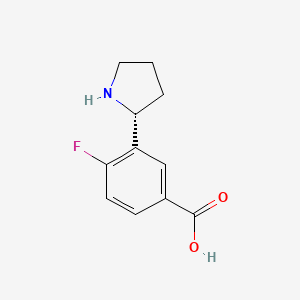


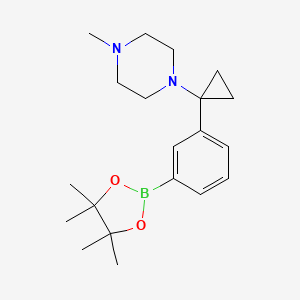
![cis-N1-Methyl-N1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)cyclobutane-1,3-diamine hydrochloride](/img/structure/B13347545.png)

![tert-Butyl (1R,2S,5S)-2-(bromomethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B13347561.png)

